Ido1-IN-5
Overview
Description
IDO1-IN-5: is a selective inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1) . IDO1 is a monomeric heme-containing enzyme that catalyzes the initial and rate-limiting step in the kynurenine pathway of tryptophan metabolism. This pathway plays a crucial role in immunity and neuronal function. IDO1 inhibition has been explored due to its implications in various pathophysiologic processes, including cancer and neurodegenerative diseases .
Mechanism of Action
Target of Action
Ido1-IN-5 primarily targets the enzyme Indoleamine 2,3-dioxygenase 1 (IDO1) . IDO1 is a rate-limiting metabolic enzyme that catalyzes the conversion of the essential amino acid tryptophan into downstream catabolites known as kynurenines . This enzyme plays a pivotal role in cancer immune escape by catalyzing the initial step of the kynurenine pathway .
Mode of Action
This compound interacts with its target, IDO1, by inhibiting its enzymatic activity . This inhibition prevents the conversion of tryptophan into kynurenine, thereby disrupting the normal functioning of the IDO1 pathway . The canonical mode of action of IDO1 involves the metabolic depletion of tryptophan and/or the accumulation of kynurenine, which defines how immunosuppressive IDO inhibits immune cell effector functions and/or facilitates T cell death .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the kynurenine pathway . By inhibiting IDO1, this compound disrupts the conversion of tryptophan into kynurenine, leading to a decrease in kynurenine levels . This disruption affects downstream effects such as the activation of T regulatory cells and myeloid-derived suppressor cells, the suppression of effector T and natural killer cells, and the promotion of neovascularization of solid tumors .
Result of Action
The inhibition of IDO1 by this compound leads to molecular and cellular effects that disrupt the normal functioning of the IDO1 pathway . This disruption can lead to a decrease in the immunosuppressive functions of IDO1, potentially enhancing the body’s immune response against cancer cells . It’s also worth noting that IDO1 plays a key role in promoting tumor neovascularization , so inhibiting IDO1 could potentially affect this process as well.
Biochemical Analysis
Biochemical Properties
Ido1-IN-5 interacts with the Ido1 enzyme, which plays a pivotal role in cancer immune escape by catalyzing the initial step of the kynurenine pathway . The interaction between this compound and Ido1 can influence the activity of this pathway, potentially affecting the immune response in the context of cancer .
Cellular Effects
This compound’s interaction with Ido1 can have significant effects on various types of cells and cellular processes. For instance, Ido1 has been shown to play a role in suppressing the functions of effector T and natural killer cells, promoting neovascularization of solid tumors . Therefore, this compound could potentially influence these cellular functions through its interaction with Ido1 .
Molecular Mechanism
This compound exerts its effects at the molecular level primarily through its interaction with the Ido1 enzyme. Ido1 catalyzes the initial oxidation of L-tryptophan and induces the accumulation of kynurenine metabolites . By interacting with Ido1, this compound could potentially influence these biochemical reactions, thereby affecting the immune response .
Temporal Effects in Laboratory Settings
It is known that Ido1 plays a role in long-term immune regulation , suggesting that this compound could potentially have long-term effects on cellular function through its interaction with Ido1 .
Metabolic Pathways
This compound is involved in the kynurenine pathway through its interaction with Ido1 . Ido1 catalyzes the first rate-limiting step of this pathway, converting the essential amino acid L-tryptophan into the immunosuppressive metabolite L-kynurenine . Therefore, this compound could potentially affect metabolic flux or metabolite levels through its interaction with Ido1 .
Chemical Reactions Analysis
IDO1-IN-5 likely undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions remain undisclosed. The major products formed from these reactions are yet to be fully characterized.
Scientific Research Applications
IDO1-IN-5 has garnered interest in scientific research across multiple fields:
Cancer Immunotherapy: IDO1 inhibitors, including this compound, are investigated for their potential in enhancing anti-tumor immunity by blocking immune inhibitory pathways.
Neurodegenerative Diseases: Given IDO1’s role in neuronal function, this compound may hold promise in neurodegenerative disease research.
Comparison with Similar Compounds
While specific comparisons are scarce, IDO1-IN-5’s uniqueness lies in its ability to selectively bind to apo-IDO1 (lacking heme) but not mature heme-containing IDO1 . Similar compounds in this category remain to be explored.
Properties
IUPAC Name |
4-fluoro-N-[(1R)-1-[1-(oxane-4-carbonyl)-2,3-dihydroindol-5-yl]ethyl]benzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25FN2O3/c1-15(25-22(27)16-2-5-20(24)6-3-16)18-4-7-21-19(14-18)8-11-26(21)23(28)17-9-12-29-13-10-17/h2-7,14-15,17H,8-13H2,1H3,(H,25,27)/t15-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUBWFWVVKLRSHS-OAHLLOKOSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC2=C(C=C1)N(CC2)C(=O)C3CCOCC3)NC(=O)C4=CC=C(C=C4)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC2=C(C=C1)N(CC2)C(=O)C3CCOCC3)NC(=O)C4=CC=C(C=C4)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25FN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2166616-75-5 | |
Record name | LY-3381916 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/10T9596ILQ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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